

Comparative study of triphenylamine-based hole transporting materials

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An In-Depth Comparative Guide to Triphenylamine-Based Hole Transporting Materials

Authored by a Senior Application Scientist

The rapid evolution of optoelectronic devices, particularly perovskite solar cells (PSCs), has been significantly driven by advancements in materials science. Among the critical components of a high-performance PSC is the hole transporting layer (HTL), which is tasked with efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode.[1][2] The triphenylamine (TPA) moiety, with its characteristic propeller-like, non-planar geometry and potent electron-donating nature, has emerged as a foundational building block for a vast library of organic hole transporting materials (HTMs).[3][4]

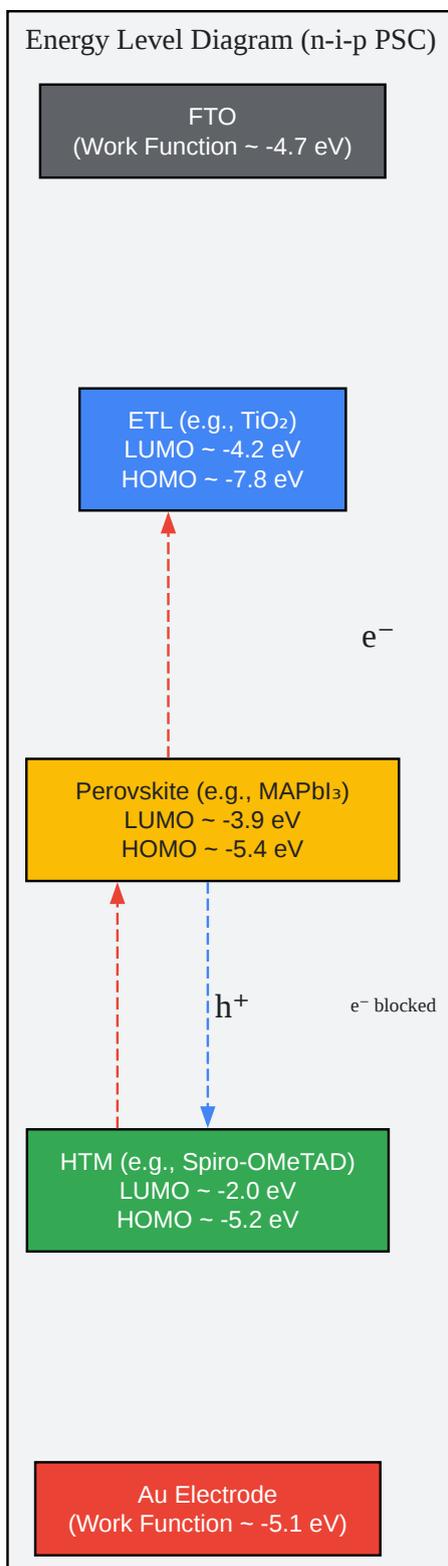
This guide provides a comparative analysis of prominent TPA-based HTMs, grounded in experimental data. We will delve into the critical performance parameters, compare the benchmark material with emerging alternatives, and provide detailed experimental protocols for their characterization. Our objective is to equip researchers with the necessary insights to rationally select and evaluate HTMs for next-generation optoelectronic applications.

The Pillars of Performance: Key Parameters for HTM Evaluation

An ideal HTM must satisfy a stringent set of criteria to ensure efficient device operation and long-term stability. The selection of an HTM is not merely about finding a material that conducts holes; it is a multi-parameter optimization problem.

- **Energy Level Alignment:** For efficient hole extraction, the Highest Occupied Molecular Orbital (HOMO) of the HTM must be slightly higher than the valence band maximum (VBM) of the perovskite layer.^{[5][6]} This alignment minimizes the energy barrier for hole transfer. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) of the HTM should be significantly higher than the conduction band minimum (CBM) of the perovskite to effectively block electron transport, thereby preventing charge recombination at the HTL/electrode interface.^[2]
- **Hole Mobility (μ_h):** High hole mobility is crucial for rapid and efficient charge transport through the HTL to the electrode.^{[7][8]} Sufficient mobility prevents the buildup of charge carriers at the perovskite/HTL interface, a phenomenon that can lead to significant recombination losses and reduced device efficiency.
- **Thermal and Morphological Stability:** The HTM should exist in a stable, amorphous glassy state. A high glass transition temperature (T_g) is indicative of a material's ability to resist crystallization or morphological changes under thermal stress, which is critical for the long-term operational stability of the device.^{[7][9]}
- **Film-Forming Properties:** The material must be readily processable from solution to form uniform, pinhole-free thin films that provide complete coverage of the perovskite layer.

Below is a diagram illustrating the crucial energy level alignment in a standard n-i-p perovskite solar cell architecture.



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Caption: Energy level alignment in a perovskite solar cell.

Comparative Analysis of TPA-Based HTMs

The versatility of the TPA core has allowed for extensive molecular engineering, leading to a wide range of HTMs with tailored properties.[4] We compare the industry standard, Spiro-OMeTAD, with several promising alternatives.

The Benchmark: Spiro-OMeTAD

2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (Spiro-OMeTAD) remains the gold standard in high-efficiency PSCs. Its spirobifluorene core enforces a 3D structure that prevents crystallization and promotes the formation of a stable amorphous film.

- **Advantages:** Excellent solubility, appropriate HOMO level for most perovskite compositions, and a proven track record of enabling power conversion efficiencies (PCEs) exceeding 25%.
- **Disadvantages:** The primary drawbacks are its multi-step, low-yield synthesis, leading to high costs, and its reliance on chemical dopants.[1] Additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) are necessary to enhance its conductivity and shift its Fermi level. However, these additives are hygroscopic and volatile, contributing significantly to the long-term instability of the device.[9][10]

Emerging TPA-Based Alternatives

Research efforts have focused on overcoming the limitations of Spiro-OMeTAD by designing new TPA-based molecules that are cheaper to synthesize and can function efficiently without dopants.

- **TPA-ADP Dyes:** A series of dopant-free HTMs based on triphenylamine-functionalized azadipyromethene (TPA-ADP) dyes have shown great promise. These molecules exhibit well-matched energy levels and higher intrinsic hole mobility. The ADP core can also passivate surface defects on the perovskite layer. Devices using TPA-ADP HTMs have achieved PCEs of over 22% with significantly improved long-term stability compared to doped Spiro-OMeTAD.[11]
- **Thienothiophene-Linked TPAs:** Incorporating electron-rich heterocyclic units like thieno[3,2-b]thiophene (TT) as π -linkers between TPA moieties is another effective strategy. These

materials can be synthesized via cost-effective coupling reactions and exhibit good thermal stability and suitable energy levels for hole extraction.[12]

- Polymeric HTMs (PTAA): Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) is a polymeric HTM that offers excellent film-forming properties and high thermal stability.[13] While it often still requires doping for peak performance, the required dopant concentrations are typically lower than for Spiro-OMeTAD.[13] Pristine PTAA has been used to achieve PCEs over 18%.[13]

Molecular Structures of Key TPA-Based HTMs

Spiro-OMeTAD TPA-ADP (Example) PTAA

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Caption: Structures of Spiro-OMeTAD, a TPA-ADP, and PTAA.

Quantitative Performance Data

The table below summarizes key experimental data for Spiro-OMeTAD and selected TPA-based alternatives, providing a direct comparison of their performance metrics.

Hole Transporting Material (HTM)	HOMO Level (eV)	Hole Mobility (μh) ($\text{cm}^2 \text{V}^{-1} \text{s}^{-1}$)	Device PCE (%)	Stability Highlight	Reference
Spiro-OMeTAD (doped)	-5.22	2.09×10^{-3} - 9.31×10^{-3}	>25%	Retains 22% of initial PCE after 1032h at 85°C.[9]	[14]
TPA-ADP 1 (dopant-free)	-5.25	$\sim 1.3 \times 10^{-4}$	22.13%	Retains 80% of initial PCE after 1800h in ambient conditions. [11]	[11]
Aza-BODIPY 1 (dopant-free)	-5.31	4.6×10^{-4}	18.12%	NIR light harvesting capability.	[15]
PTAA (doped)	-5.2 to -5.3	$\sim 3.0 \times 10^{-4}$	19.7%	High thermal stability (no Tg up to 300°C for pure PTAA). [13]	[13]
TPA-BPV-TPA (dopant-free)	-5.18	Not Reported	16.42%	Retains 87% of initial PCE after 10 days. [16]	[16]

Note: Hole mobility and PCE values can vary significantly based on measurement technique, device architecture, and processing conditions.

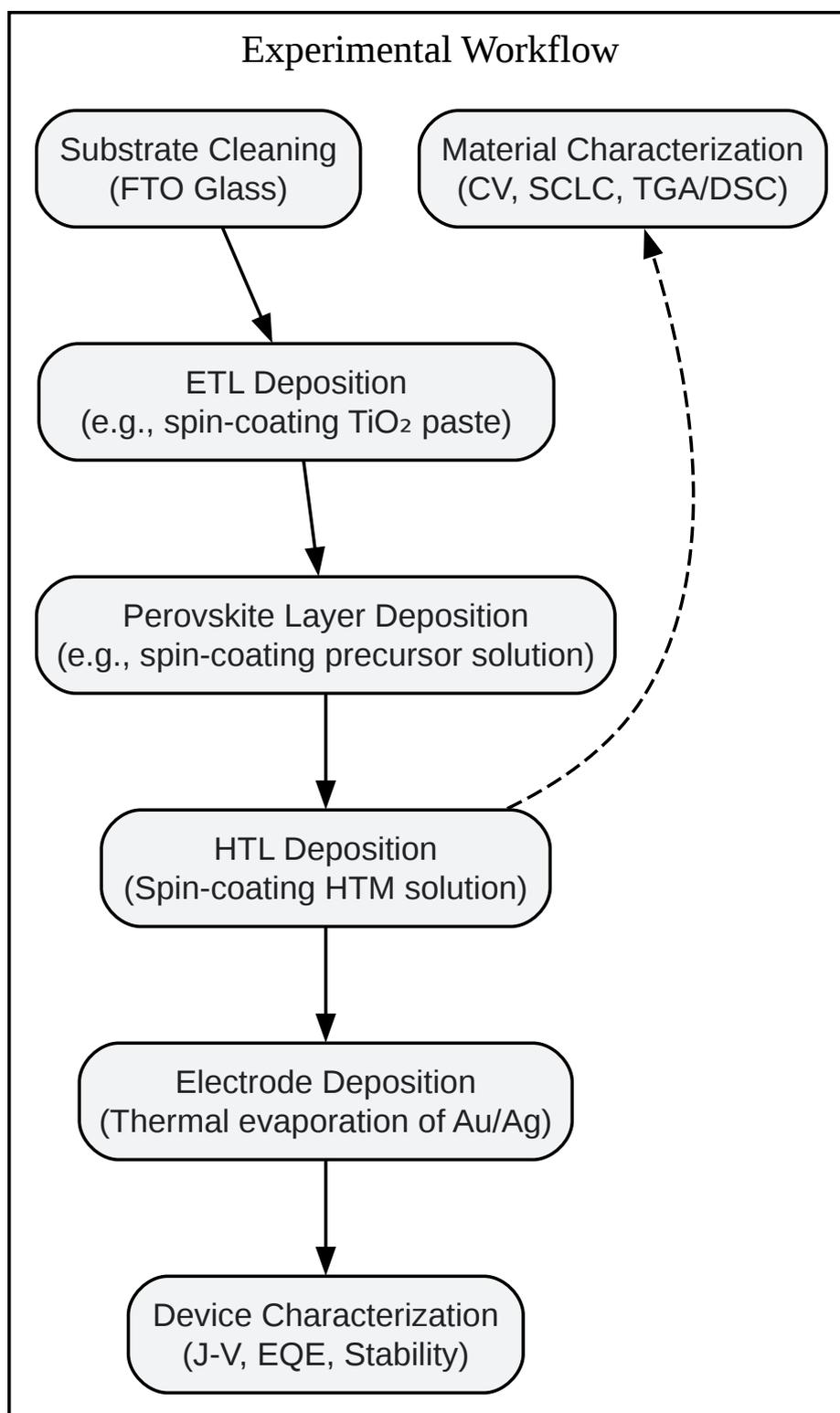
A Broader Perspective: Inorganic Alternatives

While this guide focuses on TPA-based organic materials, it is important to acknowledge the development of inorganic HTMs. Materials like copper(I) thiocyanate (CuSCN) and nickel(II) oxide (NiO) offer compelling advantages such as very low cost, high intrinsic mobility, and superior stability against moisture and oxygen.[17][18] However, challenges remain in achieving conformal film deposition and ensuring optimal energy level alignment with the perovskite, which has so far limited their peak efficiencies compared to state-of-the-art organic HTMs.[17]

Essential Experimental Protocols

To ensure scientific rigor and reproducibility, we outline standardized protocols for the fabrication and characterization of devices incorporating these HTMs.

Workflow for HTM Evaluation



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Caption: Standard workflow for PSC fabrication and testing.

Protocol 1: n-i-p Perovskite Solar Cell Fabrication

Causality: This n-i-p architecture is the most common for high-efficiency PSCs and serves as a reliable testbed for comparing HTM performance. Each step is critical for forming high-quality interfaces.

- **Substrate Preparation:** Sequentially clean FTO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with a nitrogen gun. Treat with UV-Ozone for 15 minutes just before use to ensure a hydrophilic surface for uniform layer deposition.
- **Electron Transport Layer (ETL) Deposition:** Deposit a compact TiO₂ layer via spray pyrolysis at 450°C.[19] Subsequently, spin-coat a mesoporous TiO₂ paste (e.g., 30NR-D) and anneal at 500°C for 30 minutes.[19]
- **Perovskite Layer Deposition:** Transfer the substrates to a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution (e.g., FAPbI₃-based) in a two-step process.[3] During the second step, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization, forming a dense and uniform film. Anneal the film at 100-150°C for 10-30 minutes.[3]
- **Hole Transport Layer (HTL) Deposition:** Prepare the HTM solution (e.g., 72.3 mg of Spiro-OMeTAD in 1 mL chlorobenzene, with additives if required). Spin-coat the HTM solution onto the perovskite layer.[19] For dopant-free HTMs, this step is simplified as no additives are needed.
- **Electrode Deposition:** Mask the active area (e.g., 0.1 cm²) and thermally evaporate an 80-100 nm thick gold (Au) or silver (Ag) back contact under high vacuum (<10⁻⁶ Torr).

Protocol 2: Hole Mobility Measurement by SCLC

Causality: The Space-Charge Limited Current (SCLC) method is chosen as it is well-suited for the thin films typically used in PSCs, unlike the Time-of-Flight (TOF) method which requires much thicker films.[20] The analysis is based on the Mott-Gurney law, which describes current flow in a trap-free, injection-limited semiconductor.

- **Device Preparation:** Fabricate a hole-only device with the structure ITO/PEDOT:PSS/HTM/Au. The PEDOT:PSS layer ensures an ohmic contact for hole

injection, and the absence of an electron-injecting layer ensures the current is dominated by holes.

- Measurement: Apply a voltage ramp across the device and measure the resulting current density (J).
- Data Analysis: Plot $\log(J)$ vs. $\log(V)$. The SCLC region will exhibit a slope of approximately 2. The hole mobility (μ_h) can be extracted from this region using the Mott-Gurney equation: $J = (9/8) * \epsilon_0 * \epsilon_r * \mu_h * (V^2/d^3)$ where ϵ_0 is the permittivity of free space, ϵ_r is the relative dielectric constant of the material (typically assumed to be ~ 3 for organic semiconductors), V is the applied voltage, and d is the thickness of the HTM film.[11]

Protocol 3: HOMO/LUMO Level Determination by CV

Causality: Cyclic Voltammetry (CV) is an electrochemical technique that measures the potential at which a molecule is oxidized and reduced. These potentials are directly related to the HOMO and LUMO energy levels, respectively, providing the critical data needed for energy level alignment analysis.

- Sample Preparation: Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The HTM is dissolved in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).[21]
- Measurement: Scan the potential and record the resulting current. The potential at which the first oxidation peak appears (E_{ox}) corresponds to the removal of an electron from the HOMO.
- Calculation: Use the ferrocene/ferrocenium (Fc/Fc^+) redox couple as an internal standard. The HOMO level can be calculated using the following empirical formula: $HOMO (eV) = - [E_{ox} (vs Fc/Fc^+) + 5.1]$ The value 5.1 eV is the absolute energy level of the Fc/Fc^+ standard below the vacuum level. The LUMO level can be estimated from the HOMO level and the optical bandgap (E_g) determined from the onset of UV-Vis absorption: $LUMO = HOMO + E_g$. [21]

Conclusion and Future Directions

Triphenylamine-based materials have been instrumental in the rise of perovskite solar cell efficiencies. While the benchmark Spiro-OMeTAD continues to dominate high-performing devices, its high cost and reliance on destabilizing dopants are significant barriers to commercialization.[1][4]

The comparative data clearly show that molecular engineering of the TPA core has yielded a new generation of dopant-free HTMs that offer a compelling balance of performance, stability, and lower cost.[11] Materials incorporating azadipyrrromethene and thienothiophene units demonstrate that high efficiency can be achieved without the need for additives, leading to vastly improved device longevity.

Future research must continue to focus on the rational design of HTMs with the following objectives:

- **Maximizing Intrinsic Conductivity:** To completely eliminate the need for performance-enhancing, stability-compromising dopants.
- **Enhancing Interfacial Passivation:** Designing HTMs with functional groups that can heal defects at the perovskite surface.
- **Scalable and Low-Cost Synthesis:** Developing synthetic routes that use inexpensive starting materials and have high overall yields.

By focusing on these areas, the scientific community can develop the ideal HTM that will unlock the full potential of perovskite photovoltaics for stable, efficient, and commercially viable solar energy conversion.

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